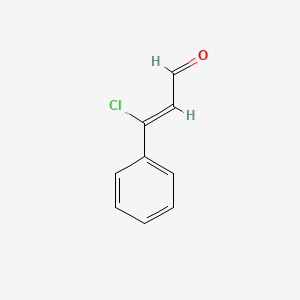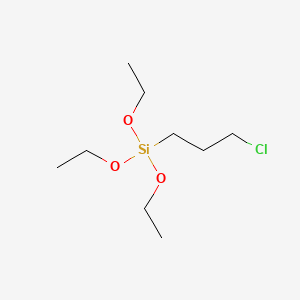
N'-cyclohexyl-N-phenylcarbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-cyclohexyl-N-phenylcarbamimidothioic acid is an organic compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a cyclohexyl group and a phenyl group attached to a carbamimidothioic acid moiety, making it a versatile reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-phenylcarbamimidothioic acid typically involves the reaction of cyclohexylamine with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-cyclohexyl-N-phenylcarbamimidothioic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N’-cyclohexyl-N-phenylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Aplicaciones Científicas De Investigación
N’-cyclohexyl-N-phenylcarbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with thiol groups in proteins.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N’-cyclohexyl-N-phenylcarbamimidothioic acid exerts its effects involves the interaction with nucleophilic sites on target molecules. The compound’s thiocarbamoyl group can form covalent bonds with thiol groups in proteins or other nucleophiles, leading to modifications in the structure and function of the target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis and as a coupling reagent.
N-cyclohexyl-N’-decylurea: Utilized in various industrial applications and as a reagent in organic synthesis.
N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide: Commonly used in bioconjugation and crosslinking reactions.
Uniqueness
N’-cyclohexyl-N-phenylcarbamimidothioic acid is unique due to its specific combination of cyclohexyl and phenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable reagent in both research and industrial applications, offering advantages in terms of selectivity and efficiency in chemical reactions.
Propiedades
IUPAC Name |
N'-cyclohexyl-N-phenylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASBFQMDQRGJBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(NC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N=C(NC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(4-Chloro-phenyl)-3-oxo-propenyl]-4-methoxy-benzenesulfonyl chloride](/img/structure/B7723873.png)


![3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride](/img/structure/B7723903.png)
![4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7723908.png)









